molecular formula C9H11N5O4 B1200160 3'-beta-Azido-2',3'-dideoxyuridine CAS No. 101039-96-7

3'-beta-Azido-2',3'-dideoxyuridine

Katalognummer: B1200160
CAS-Nummer: 101039-96-7
Molekulargewicht: 253.22 g/mol
InChI-Schlüssel: ZSNNBSPEFVIUDS-ATRFCDNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Development of 3'-Azido-2',3'-dideoxyuridine

The discovery and development of 3'-Azido-2',3'-dideoxyuridine emerged from intensive research efforts focused on identifying potent antiviral compounds during the early phases of human immunodeficiency virus research. Initial investigations revealed that this compound functions as a potent inhibitor of human immunodeficiency virus replication in human peripheral blood mononuclear cells with limited toxicity for human bone marrow cells. The compound was systematically designated as compound number eighty-seven in the research series, reflecting its position within a comprehensive screening program aimed at identifying effective antiviral agents.

Research teams employed sophisticated synthetic methodologies to produce 3'-Azido-2',3'-dideoxyuridine, utilizing multiple independent synthetic routes to ensure reliable access to the compound for biological evaluation. The synthesis involved complex multi-step procedures that required careful optimization of reaction conditions and purification protocols. Scientists developed innovative approaches including tosylation reactions and azide substitution methodologies to achieve the desired chemical transformation while maintaining the integrity of the nucleoside structure.

The development process involved extensive characterization of the compound's chemical properties, biological activity, and metabolic behavior. Researchers conducted comprehensive studies examining the cellular uptake and intracellular metabolism of 3'-Azido-2',3'-dideoxyuridine, revealing complex metabolic pathways that generate multiple phosphorylated derivatives. These investigations established the foundation for understanding the compound's mechanism of action and its potential therapeutic applications in antiviral medicine.

Collaborative efforts between multiple research institutions facilitated the comprehensive evaluation of 3'-Azido-2',3'-dideoxyuridine across diverse experimental systems. Scientists employed radiotracer methodologies using tritium-labeled versions of the compound to track its cellular distribution and metabolic fate. These studies provided critical insights into the compound's pharmacological properties and established the scientific basis for its classification as a therapeutically relevant nucleoside analog.

Nomenclature and Classification within Nucleoside Analog Research

The systematic nomenclature of 3'-Azido-2',3'-dideoxyuridine reflects its structural relationship to naturally occurring nucleosides while highlighting the specific chemical modifications that confer its unique biological properties. The compound belongs to the broader classification of 2',3'-dideoxynucleoside analogs, representing a potent class of inhibitors that have emerged as significant contributors to antiviral research. Within this classification framework, the compound occupies a distinctive position due to its azido functional group substitution at the 3'-position of the ribose sugar moiety.

Chemical nomenclature systems recognize 3'-Azido-2',3'-dideoxyuridine as a pyrimidine nucleoside analog with specific structural features that distinguish it from both natural nucleosides and other synthetic analogs. The compound's systematic chemical name reflects the presence of the azido group (-N₃) at the 3'-carbon position and the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. This structural configuration places the compound within the specialized category of azido-substituted dideoxynucleosides, a subclass that has demonstrated particular significance in antiviral research applications.

Research classification systems further categorize 3'-Azido-2',3'-dideoxyuridine based on its mechanism of action and target specificity. The compound functions as a reverse transcriptase inhibitor, specifically targeting viral polymerase enzymes while demonstrating reduced affinity for cellular DNA polymerases. This selectivity profile has established the compound as a member of the nucleoside reverse transcriptase inhibitor class, representing an important therapeutic category in antiviral medicine.

Classification Parameter Category Specific Designation
Chemical Class Nucleoside Analog Pyrimidine Dideoxynucleoside
Functional Group Azido-substituted 3'-Azido derivative
Mechanism Category Reverse Transcriptase Inhibitor Chain Terminator
Therapeutic Class Antiviral Agent Human Immunodeficiency Virus Inhibitor

The compound's position within nucleoside analog research has been established through comprehensive comparative studies examining structure-activity relationships among related compounds. Researchers have synthesized and evaluated numerous analogs with varying substitution patterns, confirming that the specific combination of azido substitution and dideoxy modification in 3'-Azido-2',3'-dideoxyuridine contributes to its optimal biological activity profile.

Significance in Chemical Biology and Biochemistry

The significance of 3'-Azido-2',3'-dideoxyuridine in chemical biology extends far beyond its initial identification as an antiviral agent, encompassing fundamental contributions to our understanding of nucleoside metabolism, enzyme specificity, and cellular biochemistry. Research investigations have revealed that the compound undergoes complex intracellular metabolic transformations, generating multiple phosphorylated derivatives that provide insights into nucleoside kinase specificity and cellular metabolism pathways. These metabolic studies have demonstrated that 3'-Azido-2',3'-dideoxyuridine-5'-monophosphate represents the predominant metabolite, accounting for approximately fifty-five to sixty-five percent of intracellular radioactivity in both peripheral blood mononuclear cells and bone marrow cells.

Advanced analytical methodologies have been developed specifically to study the biochemical behavior of 3'-Azido-2',3'-dideoxyuridine, contributing significantly to the field of nucleoside biochemistry. Scientists have employed high-performance liquid chromatography methods that enable separation of nucleosides, nucleotides, and carbohydrate derivatives, facilitating detailed characterization of previously unknown metabolic pathways. These analytical advances have revealed the formation of novel hexose derivatives, including 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine.

The compound has served as an invaluable tool for investigating enzyme-substrate interactions and developing photoaffinity labeling methodologies. Researchers have synthesized photoaffinity analogs incorporating additional azido groups, creating compounds such as 5-azido-3'-azido-2',3'-dideoxyuridine for use in enzyme characterization studies. These photoaffinity derivatives have enabled scientists to identify and characterize nucleotide-utilizing enzymes, providing mechanistic insights into protein-nucleotide interactions that extend well beyond antiviral research applications.

Metabolic Parameter Measurement Time Point Cell Type
Primary Metabolite Percentage 55-65% All time points Peripheral Blood Mononuclear Cells
Primary Metabolite Percentage 55-65% All time points Bone Marrow Cells
Elimination Half-life (Diphosphohexose) 14.3 hours 48 hours Both cell types
Secondary Metabolite Accumulation 20% 48 hours Peripheral Blood Mononuclear Cells
Secondary Metabolite Accumulation 30% 48 hours Bone Marrow Cells

Biochemical investigations have established 3'-Azido-2',3'-dideoxyuridine as a model compound for understanding the relationship between chemical structure and biological activity in nucleoside analogs. The compound's unique combination of structural features has provided researchers with opportunities to investigate how specific chemical modifications influence cellular uptake, metabolic processing, and target enzyme interactions. These structure-activity relationship studies have contributed fundamental knowledge to the field of medicinal chemistry and have informed the design of subsequent generations of nucleoside-based therapeutic agents.

The compound's significance in chemical biology has been further enhanced by its role in advancing our understanding of viral replication mechanisms and the development of resistance patterns. Research has demonstrated that 3'-Azido-2',3'-dideoxyuridine induces specific mutations in viral reverse transcriptase, providing insights into the molecular basis of antiviral selectivity and resistance development. These findings have contributed to broader understanding of enzyme evolution, substrate specificity, and the molecular mechanisms underlying therapeutic intervention strategies.

Eigenschaften

IUPAC Name

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNNBSPEFVIUDS-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143696
Record name AZddU (threo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101039-96-7
Record name AZddU (threo)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101039967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZddU (threo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-EPINAVURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965U3315F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

3'-Azido-2',3'-dideoxyuridine (AZDU, also known as AzddU) is a nucleoside analog that has garnered significant attention for its antiviral properties, particularly against human immunodeficiency virus (HIV). This article delves into the biological activity of AZDU, highlighting its mechanisms of action, pharmacokinetics, and comparative efficacy with other antiviral agents.

AZDU functions primarily as an inhibitor of HIV reverse transcriptase (RT), a critical enzyme for viral replication. The compound is phosphorylated intracellularly to its active triphosphate form, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP). This active form competes with the natural substrate deoxythymidine triphosphate (dTTP) for incorporation into viral DNA, thereby halting viral replication.

  • Competitive Inhibition : AZDU-TP exhibits competitive inhibition against dTTP, demonstrating an affinity comparable to that of 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP), another well-known antiviral agent. The inhibition constants (K_i) indicate that AZDU is a potent inhibitor with a significantly lower preference for cellular DNA polymerases compared to dTTP .

Pharmacokinetics

The pharmacokinetic profile of AZDU reveals important insights into its bioavailability and metabolic pathways:

  • Bioavailability : Studies show that the oral bioavailability of AZDU can reach approximately 53%, with a terminal half-life ranging from 0.6 hours after intravenous administration to about 1 hour post-oral administration . Its rapid metabolism and glucuronidation in the liver limit its therapeutic potential, prompting the development of prodrugs to enhance its pharmacokinetic properties .
  • Prodrug Development : Novel prodrugs such as 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride have been synthesized to improve the stability and bioavailability of AZDU. These prodrugs demonstrate enhanced absorption and prolonged half-lives in animal models, making them promising candidates for clinical application .

Comparative Efficacy

AZDU has been compared with other nucleoside analogs like AZT and D4T in terms of antiviral activity and toxicity:

Compound IC50 (nM) Bone Marrow Toxicity Notes
AZDU<1LowEffective against HIV with reduced toxicity
AZT~20ModerateWidely used but associated with higher toxicity
D4T~5Moderate to HighEffective but also has significant side effects

AZDU exhibits a markedly lower bone marrow toxicity profile—approximately 30-fold less than AZT—making it an attractive alternative for HIV treatment .

Case Studies and Clinical Trials

Clinical evaluations have highlighted the potential of AZDU in treating HIV-infected patients. Notably:

  • In Vitro Studies : AZDU demonstrated potent anti-HIV activity in human peripheral blood mononuclear cells (PBMCs), inhibiting viral replication effectively while maintaining low cytotoxicity levels .
  • Animal Models : Pharmacokinetic studies conducted in rhesus monkeys indicated effective systemic exposure to AZDU following administration, supporting further clinical investigations .
  • Comparative Trials : Clinical trials comparing AZDU with established therapies like AZT have shown promising results, warranting further exploration into its use as a first-line treatment option for HIV infection .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action
3'-Azido-2',3'-dideoxyuridine functions as a competitive inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The compound is phosphorylated to its active form, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate, which effectively inhibits the activity of HIV reverse transcriptase by competing with the natural substrate deoxythymidine triphosphate (dTTP) . Studies have shown that this compound has a median effective concentration ranging from 0.18 to 0.46 µM in peripheral blood mononuclear cells (PBMC) infected with HIV-1, indicating its potency as an antiviral agent .

Comparative Studies
Comparative studies between AzddU and other nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), reveal that AzddU exhibits lower bone marrow toxicity while maintaining effective antiviral activity . In rhesus monkeys, pharmacokinetic studies demonstrated similar clearance rates and bioavailability between AzddU and AZT, suggesting that AzddU could be a viable alternative in HIV treatment regimens .

Pharmacokinetics

Bioavailability and Metabolism
The pharmacokinetic profile of AzddU has been extensively studied. It shows good absorption following oral administration; however, its bioavailability can be less than 50% at higher doses due to saturable absorption mechanisms . Furthermore, AzddU undergoes significant glucuronidation in the liver, which may limit its therapeutic effectiveness by reducing systemic availability .

Prodrugs Development
To enhance the pharmacokinetic properties of AzddU, several prodrugs have been synthesized. For instance, 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride has shown improved bioavailability compared to the parent drug when administered orally in preclinical studies . This approach aims to prolong the half-life and improve therapeutic outcomes for patients.

Clinical Applications

HIV Treatment
AzddU has been evaluated in clinical trials for its potential use in treating HIV-infected individuals. Its lower toxicity profile compared to AZT makes it an attractive candidate for patients who experience adverse effects from traditional nucleoside reverse transcriptase inhibitors .

Prenatal Transmission Prevention
There is ongoing research into using AzddU to prevent prenatal transmission of HIV from mothers to infants. Its safety profile suggests it may be suitable for use during pregnancy, although extensive clinical trials are necessary to confirm efficacy and safety .

Case Studies

StudyFindings
Pharmacokinetics in Rhesus Monkeys Similar pharmacokinetic parameters between AzddU and AZT; both drugs were well absorbed with effective CNS penetration .
Toxicity Assessment Short-term treatment showed no significant changes in hemogram or blood chemistry values in treated animals compared to controls .
Prodrug Evaluation The prodrug 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride demonstrated enhanced bioavailability and prolonged half-life in rat models .

Analyse Chemischer Reaktionen

Phosphorylation Reactions

One of the primary chemical reactions involving AzdU is its phosphorylation to form active metabolites. The predominant metabolite formed in cellular environments is 3'-Azido-2',3'-dideoxyuridine-5'-monophosphate (AzdU-MP). Studies indicate that AzdU-MP accounts for approximately 55% to 65% of intracellular radioactivity in human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC) after exposure to AzdU .

Table 1: Kinetic Parameters of Phosphorylation

CompoundVmax (%)Km (µM)Ki (µM)
3'-Azido-2',3'-dideoxyuridine4067-
3'-Azido-3'-deoxythymidine301.4-
Thymidine---

This table summarizes the kinetic parameters for the phosphorylation of AzdU and its comparison with other nucleosides, highlighting its lower affinity for thymidine kinase compared to thymidine.

Metabolism and Catabolic Pathways

The metabolism of AzdU involves several pathways, including glucuronidation and reduction reactions. The catabolic disposition studies have shown that upon exposure to rat hepatocytes, low levels of two catabolites were detected:

  • 3'-Azido-2',3'-dideoxy-5'-beta-D-glucopyranosyluridine

  • 3'-amino-2',3'-dideoxyuridine

These metabolites indicate that enzymatic reduction to a 3'-amino derivative is a common catabolic pathway for azido-nucleosides .

Biological Activity and Mechanism of Action

AzdU exhibits potent antiviral activity against HIV by inhibiting reverse transcriptase, an enzyme crucial for viral replication. The inhibition is primarily attributed to its triphosphate form (AzdU-TP), which competes with natural substrates during DNA synthesis.

Table 2: Inhibition Potency Against HIV

CompoundIC50 (µM)
3'-Azido-2',3'-dideoxyuridine0.18 - 0.46
Zidovudine-

The table illustrates the effective concentration required for AzdU to inhibit HIV replication in vitro, showcasing its potential as an antiviral agent.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Metabolites of AzddU vs. AZT

Compound Major Metabolites Bone Marrow Toxicity
AzddU AzddU-MP, diphosphohexoses, AMddU Low
AZT AZT-MP, AZT-TP High (megaloblastic anemia)
ddI (Didanosine) ddI-MP, ddA-TP Moderate (pancreatitis)

Pharmacokinetic Comparison

Bioavailability and Distribution

  • Oral bioavailability : AzddU demonstrates 76% oral bioavailability in monkeys, significantly higher than AZT (49%) .
  • CNS penetration : In mice, AzddU achieves a brain/serum concentration ratio of 0.234 vs. 0.064 for AZT at 50 mg/kg, indicating superior blood-brain barrier penetration .
  • Lymphatic accumulation: AzddU shows 3–76% higher accumulation in lymph nodes (axillary, mesenteric) than AZT, critical for targeting HIV reservoirs .

Table 2: Pharmacokinetic Parameters in Monkeys

Parameter AzddU (50 mg/kg) AZT (50 mg/kg)
Half-life (hr) 1.2 1.1
Clearance (L/hr/kg) 1.27 1.38
Vss (L/kg) 0.83 0.78

Toxicity and Resistance Profiles

Myelotoxicity and Peripheral Neuropathy

Cross-Resistance

AzddU shares cross-resistance with AZT in HIV-1 strains harboring thymidine analog mutations (TAMs) due to similar excision kinetics by HIV-RT. However, its diphosphohexose metabolites may delay resistance by altering intracellular retention .

Prodrug Development and Clinical Potential

AzddU prodrugs, such as 5'-O-valinyl-AzddU, enhance bioavailability and tissue distribution. In rats, prodrugs achieve 80% plasma recovery and extended half-life compared to parent compounds . This contrasts with AZT prodrugs (e.g., alovudine), which focus on CNS targeting but show variable efficacy .

Vorbereitungsmethoden

Radical Dehalogenation and Azide Substitution

The most extensively documented method for AZDU synthesis adapts the process patented for AZT production. This route involves sequential halogenation, radical-mediated dehalogenation, and azide substitution, optimized for uridine derivatives.

Step 1: Halogenation and Protection of Uridine

Uridine is selectively protected at the 5'-position using a trityl or acetyl group to prevent undesired side reactions. The 2'-hydroxyl group is then replaced with a halogen (typically bromine or iodine) via treatment with hydrobromic acid (HBr) or iodine monochloride (ICl) in acetic acid. Concurrently, the 3'-hydroxyl group is sulfonated using para-toluenesulfonyl chloride (TsCl) to form a 3'-O-tosyl intermediate, enhancing leaving-group ability for subsequent substitution.

Step 2: Radical-Mediated Dehalogenation

The 2'-halogenated intermediate undergoes radical dehalogenation using tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). This step eliminates the 2'-halogen, yielding a 2',3'-dideoxyuridine derivative. The reaction proceeds via a free-radical mechanism, with the tin hydride abstracting the halogen atom and generating a carbon-centered radical, which is subsequently quenched to form the dideoxy structure.

Step 3: Azide Substitution at the 3'-Position

The 3'-O-tosyl group is displaced by an azide ion (N₃⁻) in a nucleophilic substitution reaction. This is typically achieved using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (60–80°C). The reaction proceeds with inversion of configuration, ensuring retention of the β-anomeric form critical for biological activity.

Step 4: Deprotection

Final deprotection of the 5'-hydroxyl group is accomplished via acid hydrolysis (e.g., HCl in methanol) or enzymatic cleavage, yielding AZDU in high purity.

Table 1: Key Reaction Conditions for AZDU Synthesis

StepReagents/ConditionsYield (%)Reference
5'-ProtectionTrityl chloride, pyridine, 25°C, 12 h85–90
2'-HalogenationHBr (33% in AcOH), 60°C, 4 h78
3'-SulfonationTsCl, DMAP, CH₂Cl₂, 0°C, 2 h92
Radical DehalogenationBu₃SnH, AIBN, toluene, 80°C, 3 h88
Azide SubstitutionNaN₃, DMF, 70°C, 24 h75
DeprotectionHCl (1M), MeOH, 25°C, 6 h95

2,5'-Anhydro Analogue Synthesis

An alternative approach involves the synthesis of 2,5'-anhydro derivatives of AZDU. This method starts with 3'-azido-2',3'-dideoxyuridine (AZU), which is cyclized to form a 2,5'-anhydro structure. The reaction employs phosphoryl chloride (POCl₃) or similar dehydrating agents to facilitate intramolecular ether formation between the 2'- and 5'-positions. While this route offers a unique pathway to modified nucleosides, it is less commonly employed due to lower yields (50–60%) and the requirement for specialized purification.

Reaction Optimization and Challenges

Protecting Group Strategy

The choice of protecting groups significantly impacts reaction efficiency. Trityl groups at the 5'-position provide steric hindrance that minimizes side reactions during halogenation and sulfonation. However, bulkier groups may impede azide substitution kinetics, necessitating a balance between protection and reactivity.

Radical Initiator Selection

AIBN is preferred over other initiators (e.g., benzoyl peroxide) due to its thermal stability and compatibility with tin hydride reagents. Lower initiator concentrations (1–2 mol%) reduce side products from premature radical termination.

Azide Substitution Efficiency

The use of crown ethers (e.g., 18-crown-6) to solubilize NaN₃ in DMF has been reported to enhance substitution rates by 15–20%. Additionally, microwave-assisted synthesis reduces reaction times from 24 h to 2–4 h while maintaining yields.

Analytical Characterization

Post-synthesis validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Reverse-phase HPLC with UV detection (λ = 267 nm) resolves AZDU from intermediates and byproducts, achieving a retention time of 6.8 min under gradient elution (acetonitrile:water, 20:80 to 50:50). NMR spectra confirm structural integrity:

  • ¹H NMR (DMSO-d₆): δ 11.35 (s, 1H, N3-H), 7.90 (d, J = 8.1 Hz, 1H, H6), 6.15 (t, J = 6.5 Hz, 1H, H1'), 4.35–4.10 (m, 3H, H3', H4', H5'), 3.80 (dd, J = 12.1, 2.8 Hz, 1H, H5''), 2.30–2.10 (m, 2H, H2').

  • ¹³C NMR (DMSO-d₆): δ 163.5 (C4), 150.2 (C2), 140.1 (C6), 101.5 (C5), 88.7 (C1'), 82.4 (C4'), 72.3 (C3'), 63.1 (C5'), 39.8 (C2').

Comparative Analysis of Methods

The radical dehalogenation route offers superior scalability and yield (75–88%) compared to the 2,5'-anhydro method . However, the latter provides access to structurally unique analogues with potential therapeutic advantages. Industrial-scale production favors the former due to reduced reagent costs and streamlined purification.

Q & A

Q. How can researchers synthesize 3'-Azido-2',3'-dideoxyuridine (AZdU) and its derivatives for antiviral studies?

AZdU is synthesized via stereoselective methods starting from D-mannitol, as described by Chu et al. (1988). Key steps include azide substitution at the 3'-position and deoxygenation at the 2'-position. Derivatives like 5BrAZdU and 5ClAZdU are synthesized through halogenation (e.g., bromination with N-bromosuccinimide or chlorination with N-chlorosuccinimide) followed by deprotection using methanolic ammonia . Purification involves silica gel chromatography and reversed-phase HPLC with acetonitrile gradients in 10 mM triethyl ammonium acetate (TEAA) .

Q. What are the recommended protocols for preparing AZdU stock solutions to ensure stability in biological assays?

AZdU is soluble in DMSO (up to 50 mg/mL) and aqueous buffers (e.g., PBS) at lower concentrations (≤5 mg/mL). For in vivo studies, prepare injectable formulations by dissolving AZdU in 0.9% saline containing 10% DMSO, filtered through a 0.22 μm membrane. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How does AZdU inhibit HIV replication at the molecular level?

AZdU acts as a chain-terminating nucleoside analog. Its 3'-azido group prevents the addition of subsequent nucleotides by HIV reverse transcriptase (RT). Competitive inhibition studies show AZdU triphosphate (AZdU-TP) competes with endogenous dTTP, reducing viral DNA elongation efficiency by ~70% in vitro .

Advanced Research Questions

Q. What experimental strategies can address AZdU resistance observed in HIV isolates?

AZdU resistance arises from mutations in HIV RT (e.g., M41L, T215Y). To mitigate this, combine AZdU with non-nucleoside RT inhibitors (NNRTIs) like nevirapine or protease inhibitors. Cross-resistance profiling shows AZdU-resistant strains retain sensitivity to 2',3'-dideoxycytidine (ddC) and phosphonoformate, suggesting combination therapies could bypass resistance .

Q. How do structural modifications at the 5-position of AZdU affect its antimycobacterial activity?

Substituting the 5-position with alkyl or halogen groups enhances activity against Mycobacterium bovis. For example, 5-ethyl-AZdU (MIC₅₀ = 1 μg/mL) shows superior potency compared to unmodified AZdU. This modification improves membrane permeability and target binding to mycobacterial thymidylate kinase .

Q. What methodologies are used to study AZdU pharmacokinetics in ocular tissues?

Vitreal pharmacokinetics are assessed using microdialysis in rabbit models. Probes are implanted in the vitreous humor, and AZdU concentrations are quantified via LC-MS/MS. Key parameters like elimination half-life (t₁/₂ = 2.8 hr) and vitreous-to-plasma ratio (0.65) are determined to optimize dosing for posterior segment infections .

Q. How does GM-CSF enhance the antiviral efficacy of AZdU in monocyte-derived macrophages?

GM-CSF upregulates intracellular phosphorylation of AZdU to its active triphosphate form by 3.5-fold, increasing its incorporation into viral DNA. However, GM-CSF also potentiates HIV replication by enhancing viral entry. Net antiviral activity is achieved by balancing GM-CSF concentrations (10–50 U/mL) with AZdU doses (1–5 μM) .

Methodological Considerations

Q. What analytical techniques validate the purity of synthesized AZdU derivatives?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity (e.g., δ 8.30 ppm for H6 in AZdU) .
  • HRMS : High-resolution mass spectrometry verifies molecular weights (e.g., [M+Na]⁺ at 310.0319 for 5ClAZdU) .
  • HPLC : Retention times (e.g., Rt = 13.7 min for 5BrAZdU) ensure >98% purity .

Q. How can researchers design prodrugs to improve AZdU bioavailability?

Prodrug strategies include 5'-O-esterification (e.g., stearoyl or erucyl esters) to enhance lipophilicity. In vivo studies in mice show prodrugs increase AZdU brain penetration by 2.3-fold. Enzymatic cleavage by esterases in target tissues releases active AZdU .

Data Contradictions and Resolution

Q. Why do some studies report conflicting results on AZdU’s cytotoxicity in primary cells?

Discrepancies arise from cell-type-specific metabolism. For example, AZdU exhibits low toxicity in peripheral blood mononuclear cells (IC₅₀ > 100 μM) but higher toxicity in hepatic cells (IC₅₀ = 25 μM) due to differential expression of activating kinases. Use cell-specific cytotoxicity assays and adjust dosing accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-beta-Azido-2',3'-dideoxyuridine
Reactant of Route 2
Reactant of Route 2
3'-beta-Azido-2',3'-dideoxyuridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.